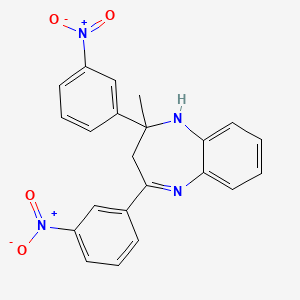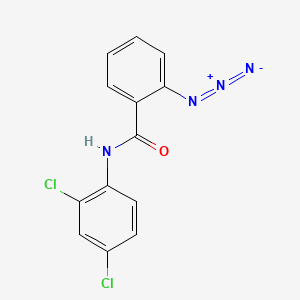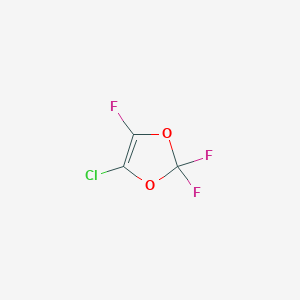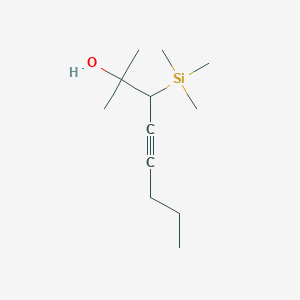![molecular formula C15H11N7O2 B14402474 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-69-4](/img/structure/B14402474.png)
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an azido group, a nitrophenyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azido and nitrophenyl intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with sodium azide to form 3-nitrobenzyl azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azido group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows the compound to form stable triazole rings with various substrates, making it useful for bioconjugation and material science applications. The azido group can also participate in nitrene insertion reactions, which are valuable in surface modification and immobilization of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but contains a fluorine atom instead of a phenyl group.
4-Azido-3,5-dinitropyrazole: Contains additional nitro groups, making it more energetic and sensitive.
Uniqueness
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its combination of azido, nitrophenyl, and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable bioconjugates.
Properties
CAS No. |
88596-69-4 |
|---|---|
Molecular Formula |
C15H11N7O2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-[azido-(3-nitrophenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C15H11N7O2/c16-20-17-14(11-7-4-8-12(9-11)22(23)24)15-13(18-21-19-15)10-5-2-1-3-6-10/h1-9,14H,(H,18,19,21) |
InChI Key |
FXDDUABGKCHJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)






![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)


